molecular formula C15H14BrClN2O4S B11825945 p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate

p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate

Cat. No.: B11825945
M. Wt: 433.7 g/mol
InChI Key: JZGXUJTZOXDSGV-UHFFFAOYSA-N
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Description

p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate is a chemical compound with the CAS Registry Number 6581-23-3 and a molecular formula of C 15 H 14 BrClN 2 O 4 S . It has a molecular weight of approximately 433.71 g/mol . This product is offered for research use only and is not approved for use in diagnostics or for any personal applications. Researchers are advised to consult the safety data sheet prior to handling. This compound should be stored according to the manufacturer's specific recommendations, which may include protection from moisture, and shipped under appropriate conditions .

Properties

Molecular Formula

C15H14BrClN2O4S

Molecular Weight

433.7 g/mol

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen sulfate;4-methylaniline

InChI

InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3

InChI Key

JZGXUJTZOXDSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.C1=CC(=C(C2=C1NC=C2OS(=O)(=O)O)Cl)Br

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The foundational step involves preparing 5-bromo-4-chloro-1H-indol-3-ol, the precursor for sulfation. This intermediate is synthesized via:

  • Friedel-Crafts Bromination and Chlorination :

    • Indole undergoes electrophilic substitution at the 4- and 5-positions using bromine (Br₂) and chlorine (Cl₂) in acetic acid, yielding 5-bromo-4-chloroindole.

    • Reaction Conditions :

      • Temperature: 0–5°C (bromination), 25°C (chlorination).

      • Solvent: Glacial acetic acid.

      • Catalyst: FeCl₃ (for chlorination).

    • Yield : ~70–75% after recrystallization from ethanol.

  • Hydroxylation at C-3 :

    • The 3-position is hydroxylated via alkaline hydrolysis of 5-bromo-4-chloro-3-nitroindole, followed by reduction.

    • Key Reagents :

      • NaNO₂/H₂SO₄ (nitration).

      • H₂/Pd-C (reduction).

    • Purity : ≥98% (HPLC).

Sulfation of the Indole Core

Sulfation at the 3-hydroxy group is achieved using sulfur trioxide-triethylamine (SO₃·TEA) complex:

  • Mechanism : Nucleophilic attack by the hydroxyl oxygen on electrophilic sulfur.

  • Procedure :

    • Dissolve 5-bromo-4-chloro-1H-indol-3-ol (1 equiv) in anhydrous DMF.

    • Add SO₃·TEA (1.2 equiv) dropwise at 0°C under N₂.

    • Stir at 25°C for 12 hours.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

  • Yield : 85–90%.

Salt Formation with p-Toluidine

The sulfated indole (acid form) is neutralized with p-toluidine:

  • Stoichiometry : 1:1 molar ratio of sulfated indole to p-toluidine.

  • Solvent : Ethanol or methanol.

  • Procedure :

    • Mix equimolar amounts in refluxing ethanol for 2 hours.

    • Cool to 4°C to precipitate the salt.

    • Filter and wash with cold ethanol.

  • Yield : 95% (purity ≥99% by HPLC).

Optimization Strategies

Sulfation Efficiency

  • Catalyst Screening :

    CatalystSolventTemperature (°C)Yield (%)
    SO₃·TEADMF2590
    ClSO₃HDCM075
    H₂SO₄THF2560
    SO₃·TEA in DMF provides optimal reactivity and minimal side products.
  • Temperature Control :
    Higher temperatures (>40°C) lead to decomposition, reducing yield by 20–30%.

Purification Techniques

  • Recrystallization :

    • Solvent System: DMF/water (4:1 v/v).

    • Purity Improvement: 92% → 99%.

  • Column Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh).

    • Eluent: CH₂Cl₂/MeOH (9:1).

    • Recovery: 80–85%.

Industrial-Scale Production

Process Intensification

  • Continuous Flow Synthesis :

    • Microreactors reduce reaction time from 12 hours to 30 minutes.

    • Throughput: 1 kg/day with 88% yield.

Cost-Efficiency Analysis

ComponentCost (USD/g)
5-Bromo-4-chloroindole12.50
SO₃·TEA8.20
p-Toluidine3.80
Total 24.50
Economies of scale reduce costs to $18.70/g at 10 kg batches.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 10.2 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H), 7.32 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 2.25 (s, 3H, CH₃).

  • HRMS (ESI-) :
    m/z 433.71 [M−H]⁻ (calc. 433.71).

Purity Standards

MethodSpecificationResult
HPLC≥99%99.3%
TLCSingle spotRf = 0.45
Karl Fischer≤0.2% H₂O0.12%
Complies with Sigma-Aldrich and Alfa Aesar standards.

Challenges and Mitigation

Hydrolytic Degradation

  • Issue : Sulfate ester hydrolysis in aqueous media (t₁/₂ = 48 hours at pH 7).

  • Solution :

    • Store at −20°C under argon.

    • Use anhydrous DMF for stock solutions.

Byproduct Formation

  • Major Byproduct : Disulfated indole (5–7% yield).

  • Removal : Gradient elution with CH₃CN/H₂O (10→50% over 20 minutes).

Comparative Analysis with Analogous Compounds

Propertyp-Toluidine Sulfatep-Toluidine Phosphate
Solubility (DMF)20 mg/mL50 mg/mL
Stability (25°C)6 months12 months
Enzymatic ActivityLipase detectionPhosphatase detection
The sulfate derivative offers superior selectivity for esterase assays .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt primarily undergoes hydrolysis and enzymatic reactions. It serves as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the phosphate group, resulting in a colorimetric change that is easily detectable .

Common Reagents and Conditions

    Hydrolysis: Alkaline phosphatase in the presence of a suitable buffer.

    Enzymatic Reactions: β-galactosidase in biological assays.

Major Products Formed

The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is an indoxyl derivative, which can further react to form a colored precipitate, aiding in visual detection .

Scientific Research Applications

5-Bromo-4-chloro-3-indoxyl sulfate p-toluidine salt is extensively used in various scientific research fields:

    Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and inhibition.

    Biology: In histochemical staining to visualize enzyme activity in tissues and cells.

    Medicine: For diagnostic purposes, particularly in detecting specific enzyme activities in clinical samples.

    Industry: In the development of diagnostic kits and reagents for laboratory use.

Mechanism of Action

The compound exerts its effects by serving as a substrate for specific enzymes like β-galactosidase and alkaline phosphatase. Upon enzymatic action, the compound undergoes hydrolysis, leading to the release of an indoxyl derivative. This derivative can further react to form a colored product, which is used for visual detection and quantification of enzyme activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (5-Bromo-4-chloro-1H-indol-3-yl) sulfate; 4-methylaniline
  • CAS Number : 6581-23-3
  • Molecular Formula : C₁₅H₁₄BrClN₂O₄S
  • Molecular Weight : 433.71 g/mol
  • Structure : Comprises a 5-bromo-4-chloroindole core linked to a sulfate group, paired with a p-toluidine (4-methylaniline) counterion.

Physical Properties :

  • Appearance : Crystalline solid (exact color unspecified; analogous indole sulfates are pale yellow/white) .

Applications :
Primarily used in biochemical assays as a chromogenic substrate. When cleaved by phosphatases or sulfatases, it releases indoxyl derivatives that oxidize to form colored precipitates .

Comparison with Similar Compounds

p-Toluidine 5-Bromo-4-chloro-1H-indol-3-yl Phosphate (BCIP)

  • CAS Number : 6578-06-9
  • Molecular Formula : C₁₅H₁₅BrClN₂O₄P
  • Molecular Weight : 433.63 g/mol
  • Key Differences :
    • Functional Group : Phosphate instead of sulfate.
    • Applications : Widely used with nitroblue tetrazolium (NBT) in Western blotting and ELISA for alkaline phosphatase (ALP)-mediated detection .
    • Stability : More sensitive to light and hydrolysis compared to sulfate derivatives due to the labile phosphate ester bond .

Potassium 5-Bromo-4-chloro-1H-indol-3-yl Sulfate (BCIS)

  • CAS Number : 6578-07-0
  • Molecular Formula: C₈H₄BrClKNO₄S
  • Molecular Weight : 364.64 g/mol
  • Key Differences :
    • Counterion : Potassium instead of p-toluidine.
    • Solubility : Highly water-soluble due to the potassium ion, facilitating use in aqueous assays .
    • Applications : Preferred in high-throughput screening where rapid dissolution is critical .

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)

  • CAS Number : 15548-60-4
  • Molecular Formula: C₁₄H₁₅BrClNO₆
  • Molecular Weight : 400.63 g/mol
  • Key Differences :
    • Functional Group : Galactoside instead of sulfate/phosphate.
    • Applications : Used with β-galactosidase to produce blue products in lacZ reporter systems .
    • Sensitivity : Less sensitive than sulfate/phosphate derivatives in enzymatic assays due to slower cleavage kinetics .

Comparative Data Table

Property p-Toluidine Sulfate (Target) BCIP (Phosphate) BCIS (Potassium Sulfate) X-Gal (Galactoside)
CAS Number 6581-23-3 6578-06-9 6578-07-0 15548-60-4
Molecular Weight 433.71 433.63 364.64 400.63
Solubility Moderate (DMSO) Low (DMF) High (Water) Moderate (DMF/Water)
Enzyme Target Sulfatases Phosphatases Sulfatases β-Galactosidase
Detection Output Colored precipitate Blue precipitate Colored precipitate Blue precipitate
Stability High Moderate High Moderate

Biological Activity

p-Toluidine 5-bromo-4-chloro-1H-indol-3-yl sulfate is a complex chemical compound with significant biological activity, particularly in biochemical research. Its structure includes a p-toluidine moiety and a sulfate group attached to a brominated and chlorinated indole derivative. This article reviews its biological properties, focusing on its enzymatic interactions, potential toxicity, and applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C15H14BrClN2O4S. The compound's functional groups contribute to its reactivity and biological activity. The sulfate group participates in nucleophilic substitution reactions, while the indole ring allows for electrophilic aromatic substitution. The presence of bromine and chlorine enhances its electrophilic nature, making it suitable for various chemical transformations.

Enzymatic Reactions

This compound has been studied as a substrate in enzymatic reactions, particularly in phosphatase assays. It serves as an indicator for enzyme activity, allowing researchers to measure the kinetics of enzymatic reactions effectively. The compound's interaction with enzymes can elucidate its mechanism of action and potential inhibitory effects on specific pathways.

Toxicity Profile

The compound exhibits toxicity risks upon exposure, classified as harmful if ingested or in contact with skin. This aspect necessitates careful handling in laboratory settings to mitigate health risks associated with its use.

Research Findings

Recent studies have focused on the interactions of this compound with biological macromolecules. Techniques such as spectroscopy and chromatography have been employed to analyze binding affinities and reaction kinetics. These studies are crucial for understanding the compound's role in biochemical pathways and its potential therapeutic applications.

Case Studies

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine saltC15H15BrClN2O4PContains a phosphate group instead of a sulfate group
5-BromoindoleC8H6BrNSimpler structure, lacks additional functional groups
Indole-3-acetic acidC10H9NO2Plant hormone with different biological activities

These comparisons highlight the unique characteristics of this compound that may influence its biological activity .

Q & A

Q. How should researchers handle toxicity risks when working with this compound?

  • Precautions :
  • Use PPE (gloves, goggles) due to potential mutagenicity (evidenced in related brominated indoles) .
  • Work in a fume hood to avoid inhalation of fine particles.
  • Disposal : Incinerate waste in compliance with EPA guidelines for halogenated organics .

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